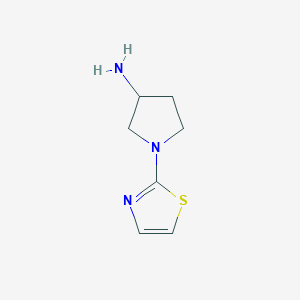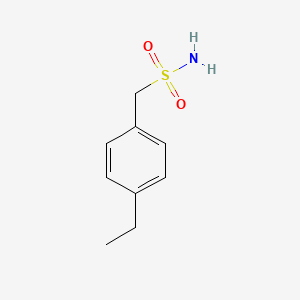
2-(4-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the pyridine ring. The piperidinyl and methoxy groups are likely to be in the 2- and 4-positions on the ring, respectively, based on the name of the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group. The presence of the nitrogen in the piperidine ring could also make this compound a base, and it could participate in reactions as a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the piperidinyl and methoxy groups could contribute to its solubility. The compound is likely to be a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Techniques : Research has been conducted on the synthesis of pyridine derivatives, including methods for synthesizing compounds like 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, which is a key intermediate for highly efficient herbicides. These studies focus on the optimization of reaction conditions to increase overall yield, highlighting the importance of such compounds in the development of agrochemicals (Zuo Hang-dong, 2010).
Structural Characterization : The structural and spectroscopic analysis of pyridine derivatives has been explored, with studies on compounds like 5-trifluoromethyl-pyridine-2-thione, which exhibit potential antithyroid drug properties. These investigations include crystal structure determination and interaction product analysis with molecular iodine, contributing to the understanding of their potential pharmacological applications (M. S. Chernov'yants et al., 2011).
Coordination Polymers and Catalysis
Coordination Polymers : Studies have been done on coordination polymers with pyridine derivatives and various metals. These works explore the synthesis and X-ray structures of coordination polymers, indicating the versatility of pyridine derivatives in forming complex structures with potential applications in materials science (Madhab C. Das et al., 2009).
Catalytic Applications : Research into catalytic systems involving pyridine derivatives has been conducted, showcasing how these compounds can facilitate efficient synthesis processes. For example, the Pd–C catalytic hydrogenation of the pyridine nucleus under mild conditions demonstrates the utility of pyridine derivatives in chemical synthesis and potential industrial applications (Chuanjie Cheng et al., 2009).
Optical, DNA, and Antimicrobial Studies
Optical and DNA Interactions : Spectroscopic and density functional theory studies have been carried out on pyridine derivatives to explore their optical properties and interactions with DNA. These studies suggest potential applications in the fields of photoluminescent materials and bioactive compounds (H. Vural & M. Kara, 2017).
Antimicrobial Activities : The antimicrobial properties of pyridine derivatives have also been investigated, indicating their potential as bioactive molecules in the development of new antimicrobial agents. Such research highlights the multifaceted applications of these compounds beyond their chemical and physical properties (H. Vural & M. Kara, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.ClH/c13-12(14,15)10-1-2-11(17-7-10)18-8-9-3-5-16-6-4-9;/h1-2,7,9,16H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECAOWKOMLLOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Piperidinylmethoxy)-5-(trifluoromethyl)-pyridine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![(1-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B1464942.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)
![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)
![{1-[2-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464952.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)
![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464954.png)
![1-{[(propan-2-yl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464955.png)

